3-(4-Bromophenyl)-2,6-difluoropyridine
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Overview
Description
3-(4-Bromophenyl)-2,6-difluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2,6-difluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,6-difluoropyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2,6-difluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents such as ethanol are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
3-(4-Bromophenyl)-2,6-difluoropyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,6-difluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents enhance its binding affinity to various biological targets, including enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its isoxazole ring structure.
3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol: This compound features a morpholino group and a phenylalkanol structure, making it distinct from 3-(4-Bromophenyl)-2,6-difluoropyridine.
Uniqueness
This compound is unique due to its combination of bromine and fluorine substituents on the pyridine ring.
Properties
CAS No. |
919288-45-2 |
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Molecular Formula |
C11H6BrF2N |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H |
InChI Key |
KCOKQZJCRDYFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)F)F)Br |
Origin of Product |
United States |
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